(4-Cyanotetrahydro-2H-pyran-4-yl)methyl 4-methylbenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Cyanotetrahydro-2H-pyran-4-yl)methyl 4-methylbenzenesulfonate: . It is characterized by the presence of a cyanotetrahydropyran ring and a methylbenzenesulfonate group. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Cyanotetrahydro-2H-pyran-4-yl)methyl 4-methylbenzenesulfonate typically involves the reaction of tetrahydropyran derivatives with cyanide and methylbenzenesulfonic acid under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the compound is produced through a multi-step synthesis process that includes the following steps:
Formation of Tetrahydropyran Derivative: The starting material, tetrahydropyran, is first converted into its derivative form.
Cyanation: The derivative is then treated with a cyanide source to introduce the cyano group.
Sulfonation: Finally, the cyano derivative is reacted with methylbenzenesulfonic acid to produce the final product.
Chemical Reactions Analysis
(4-Cyanotetrahydro-2H-pyran-4-yl)methyl 4-methylbenzenesulfonate: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The sulfonate group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophiles such as amines and alcohols are used, often in the presence of a base.
Major Products Formed:
Oxidation: Carbonyl compounds such as ketones and aldehydes.
Reduction: Amines, specifically primary amines.
Substitution: Various substituted sulfonates depending on the nucleophile used.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor binding assays.
Medicine: Investigated for potential therapeutic uses, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (4-Cyanotetrahydro-2H-pyran-4-yl)methyl 4-methylbenzenesulfonate exerts its effects involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, while the sulfonate group can serve as a leaving group in nucleophilic substitution reactions. These interactions can modulate biological processes and lead to the formation of various products.
Comparison with Similar Compounds
(4-Cyanotetrahydro-2H-pyran-4-yl)methyl 4-methylbenzenesulfonate: is unique due to its specific structural features. Similar compounds include:
Tetrahydro-2H-pyran-4-yl)methyl 4-methylbenzenesulfonate: Lacks the cyano group.
4-Cyanotetrahydro-2H-pyran-4-yl)methyl 4-methylbenzenesulfonate: Similar structure but different substituents on the pyran ring.
4-Cyanotetrahydro-2H-pyran-4-yl)methyl 4-methylbenzenesulfonate: Different functional groups attached to the pyran ring.
These compounds differ in their reactivity and applications, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
(4-cyanooxan-4-yl)methyl 4-methylbenzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4S/c1-12-2-4-13(5-3-12)20(16,17)19-11-14(10-15)6-8-18-9-7-14/h2-5H,6-9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNWCHQMTCOQLPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2(CCOCC2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.